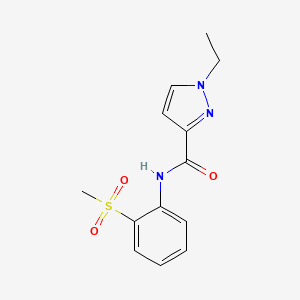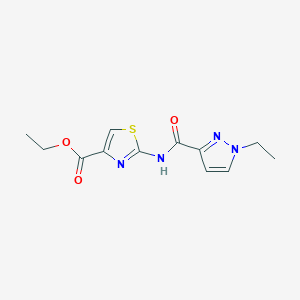
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide, also known as EMPCA, is a novel pyrazole compound that has recently been the subject of considerable scientific research. EMPCA has been found to possess a variety of properties that make it a potentially useful tool in scientific research.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been found to be a useful tool in scientific research due to its unique properties. It has been used in studies to investigate the structure-activity relationship of various compounds, as well as in studies to explore the potential of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide as an inhibitor of certain enzymes. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been used as a model compound in studies to assess the toxicity of other compounds.
Wirkmechanismus
The mechanism of action of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide binds to certain enzymes in the body, leading to a decrease in their activity. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is believed to interact with certain receptors in the body, leading to an increase in their activity.
Biochemical and Physiological Effects
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit certain enzymes, leading to a decrease in their activity. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been found to interact with certain receptors in the body, leading to an increase in their activity. Furthermore, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is relatively easy to synthesize, making it cost-effective for use in scientific research. However, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has some limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in experiments involving aqueous solutions. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is not very soluble in organic solvents, making it difficult to use in experiments involving organic solvents.
Zukünftige Richtungen
There are a variety of possible future directions for the research of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide. One possible direction is to further explore the structure-activity relationship of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide and other compounds. Additionally, further research could be conducted to explore the potential of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide as an inhibitor of certain enzymes. Furthermore, further research could be conducted to assess the toxicity of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide and other compounds. Additionally, further research could be conducted to explore the anti-inflammatory and anti-oxidant properties of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide. Finally, further research could be conducted to explore the potential of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide as a therapeutic agent.
Synthesemethoden
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is synthesized through a three-step process. The first step involves the condensation of ethyl acetoacetate with 2-methanesulfonylphenylhydrazine to form the intermediate product 2-methanesulfonylphenyl-1H-pyrazole-3-carboxamide. The second step involves the reaction of this intermediate product with ethyl chloroformate to form the desired product, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide. The third step involves the purification of the compound to remove any unwanted impurities.
Eigenschaften
IUPAC Name |
1-ethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNHYPHGPIGZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538021.png)
![2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6538023.png)
![2-methyl-N-(6-{[(propylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6538031.png)
![N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538037.png)
![2-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B6538045.png)
![N-(6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide](/img/structure/B6538048.png)
![N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538052.png)
![N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538053.png)
![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)
![N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538058.png)
![N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538072.png)

![1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538078.png)
![1-ethyl-N-[(2Z)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B6538107.png)